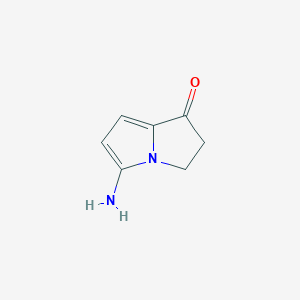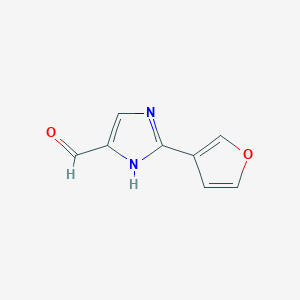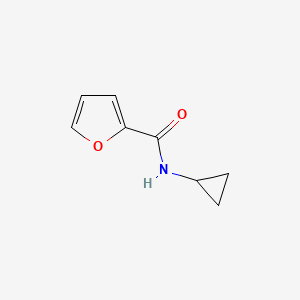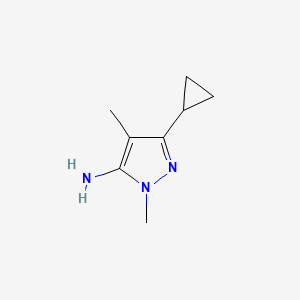![molecular formula C27H22NPS B12893769 N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide CAS No. 138371-15-0](/img/structure/B12893769.png)
N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide: is an organic compound with the molecular formula C27H22NPS. It is a derivative of benzothioamide and features a triphenylphosphoranylidene group, which is known for its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothioamides.
Scientific Research Applications
Chemistry: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
- N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)thiobenzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)propionaldehyde
Uniqueness: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is unique due to the presence of both the triphenylphosphoranylidene and benzothioamide groups. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
138371-15-0 |
|---|---|
Molecular Formula |
C27H22NPS |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzenecarbothioamide |
InChI |
InChI=1S/C27H22NPS/c30-27(23-13-5-1-6-14-23)28-21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
MVSJUJRDCPEEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)




![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)




